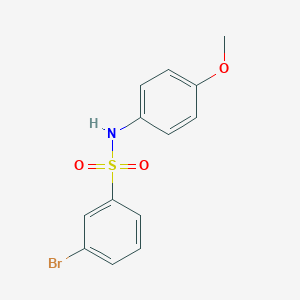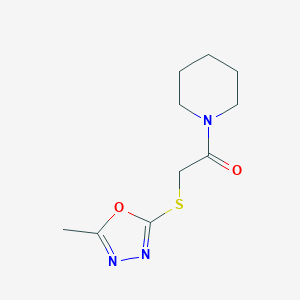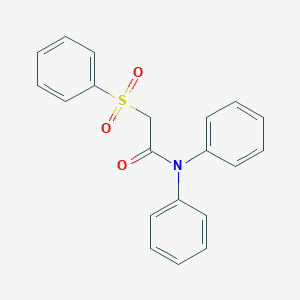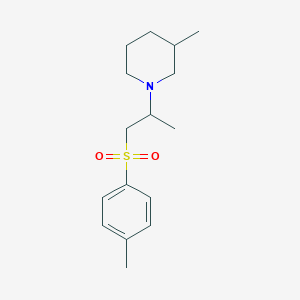![molecular formula C15H17NO3S B262908 Benzamide, 3,5-dimethoxy-N-[2-(2-thienyl)ethyl]-](/img/structure/B262908.png)
Benzamide, 3,5-dimethoxy-N-[2-(2-thienyl)ethyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, 3,5-dimethoxy-N-[2-(2-thienyl)ethyl]- is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a type of benzamide derivative that has a thienyl group attached to the ethyl chain. It has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Mécanisme D'action
The exact mechanism of action of benzamide, 3,5-dimethoxy-N-[2-(2-thienyl)ethyl]- is not fully understood. However, it has been suggested that it may act as a dopamine receptor agonist, which could explain its potential use in the treatment of Parkinson's disease and schizophrenia. It has also been suggested that it may act as a sodium channel blocker, which could explain its anticonvulsant and analgesic properties.
Biochemical and Physiological Effects:
Benzamide, 3,5-dimethoxy-N-[2-(2-thienyl)ethyl]- has been found to have various biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which could explain its potential therapeutic effects in Parkinson's disease and schizophrenia. It has also been found to reduce the activity of certain enzymes that are involved in the inflammatory response, which could explain its anti-inflammatory properties. Additionally, it has been found to inhibit the activity of certain ion channels, which could explain its anticonvulsant and analgesic properties.
Avantages Et Limitations Des Expériences En Laboratoire
Benzamide, 3,5-dimethoxy-N-[2-(2-thienyl)ethyl]- has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied, which makes it a readily available compound for researchers. Additionally, it has been found to have various potential applications in different fields, which makes it a versatile compound for research purposes. However, one of the limitations of this compound is that its exact mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its effects.
Orientations Futures
There are several future directions for research on benzamide, 3,5-dimethoxy-N-[2-(2-thienyl)ethyl]-. One direction is to further investigate its potential use as a therapeutic agent for the treatment of Parkinson's disease and schizophrenia. Another direction is to explore its potential applications in the field of organic electronics, particularly as a semiconductor material. Additionally, further studies could be conducted to better understand its mechanism of action and to design experiments that specifically target its effects.
Méthodes De Synthèse
Benzamide, 3,5-dimethoxy-N-[2-(2-thienyl)ethyl]- can be synthesized using different methods. One of the commonly used methods involves the reaction of 2-thiopheneethanol with 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with ammonia to yield the target compound. Another method involves the reaction of 2-thiopheneethanamine with 3,5-dimethoxybenzoyl chloride in the presence of a base such as sodium carbonate.
Applications De Recherche Scientifique
Benzamide, 3,5-dimethoxy-N-[2-(2-thienyl)ethyl]- has been extensively studied for its potential applications in various fields. It has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. It has also been studied for its potential use as a therapeutic agent for the treatment of Parkinson's disease and schizophrenia. Additionally, it has been found to have potential applications in the field of organic electronics due to its unique electronic properties.
Propriétés
Formule moléculaire |
C15H17NO3S |
|---|---|
Poids moléculaire |
291.4 g/mol |
Nom IUPAC |
3,5-dimethoxy-N-(2-thiophen-2-ylethyl)benzamide |
InChI |
InChI=1S/C15H17NO3S/c1-18-12-8-11(9-13(10-12)19-2)15(17)16-6-5-14-4-3-7-20-14/h3-4,7-10H,5-6H2,1-2H3,(H,16,17) |
Clé InChI |
IRXOQPOEJDSCHD-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)C(=O)NCCC2=CC=CS2)OC |
SMILES canonique |
COC1=CC(=CC(=C1)C(=O)NCCC2=CC=CS2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-amino-6-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B262839.png)
![N-benzyl-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B262845.png)
![3-methyl-6-[(2-naphthylsulfonyl)methyl]-6,7-dihydro-4H-[1,3]thiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B262848.png)



![N-[4-(dimethylamino)phenyl]-2-(pyridin-2-ylsulfanyl)acetamide](/img/structure/B262853.png)

![4-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-2-butynyl 4-bromobenzoate](/img/structure/B262856.png)
![1-{[(2,2-Dichlorocyclopropyl)methyl]sulfonyl}-4-methylbenzene](/img/structure/B262858.png)